molecular formula C19H12ClFN2O3 B11397327 5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11397327
M. Wt: 370.8 g/mol
InChI Key: TWTASHYZVLPWSP-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and an oxazole ring, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkyne.

    Chlorination and Fluorination:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
  • 5-chloro-N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H12ClFN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

5-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H12ClFN2O3/c1-10-14-8-12(20)4-7-16(14)25-18(10)19(24)22-17-9-15(23-26-17)11-2-5-13(21)6-3-11/h2-9H,1H3,(H,22,24)

InChI Key

TWTASHYZVLPWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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